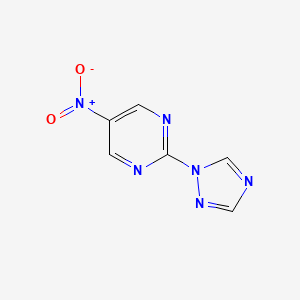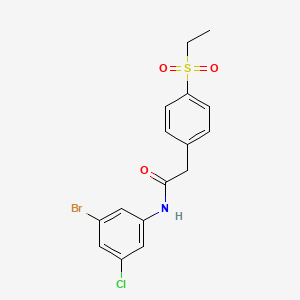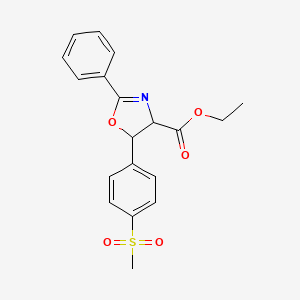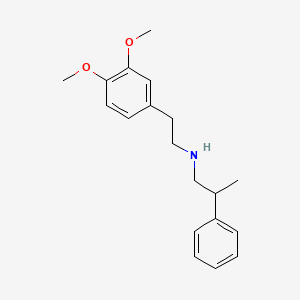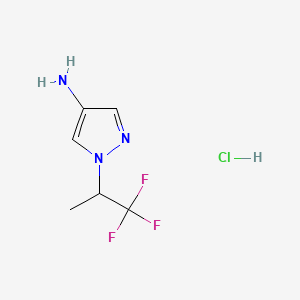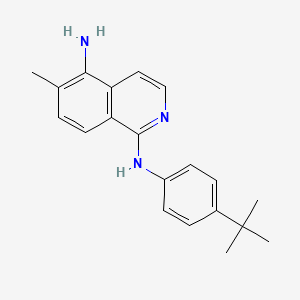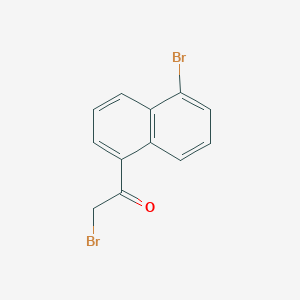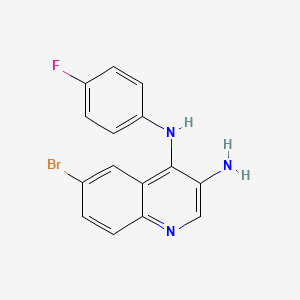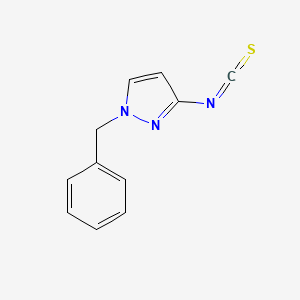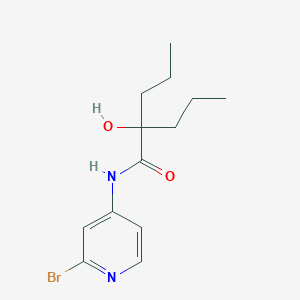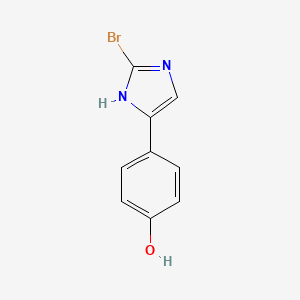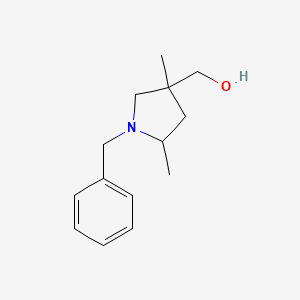
(1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a benzyl group, two methyl groups, and a hydroxymethyl group attached to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpyrrolidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)ketone.
Reduction: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)amine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
Chemistry: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to bioactive molecules. It is investigated for its potential to modulate biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
1-Benzyl-3-pyrrolidinol: Similar structure but lacks the two methyl groups.
1-Benzyl-2-pyrrolidinone: Contains a carbonyl group instead of the hydroxymethyl group.
1-Methyl-3-pyrrolidinol: Similar structure but with a methyl group instead of the benzyl group.
Uniqueness: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, along with two methyl groups on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
(1-benzyl-3,5-dimethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C14H21NO/c1-12-8-14(2,11-16)10-15(12)9-13-6-4-3-5-7-13/h3-7,12,16H,8-11H2,1-2H3 |
InChI 键 |
ZNOPMPNKAXGTMO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN1CC2=CC=CC=C2)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


